molecular formula C15H16O2 B8584355 2-[(4-Methoxyphenyl)methyl]-4-methylphenol CAS No. 74317-95-6

2-[(4-Methoxyphenyl)methyl]-4-methylphenol

Cat. No. B8584355
CAS No.: 74317-95-6
M. Wt: 228.29 g/mol
InChI Key: MBYWJGUJYZOHRY-UHFFFAOYSA-N
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Patent
US08048897B2

Procedure details

To a solution of (2-benzyloxy-5-methoxyphenyl)-(4-methoxyphenyl)-methanol (1.46 g, 4.3 mmol) in methanol (20 ml), a 20% palladium hydroxide catalyst (73 mg) was added and furthermore 36% HCl (0.1 mL) was added thereto. The mixture was stirred under a hydrogen atmosphere for 72 hours, and then the catalyst was filtered off. The solvent was distilled under reduced pressure, and the obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:4)] to obtain the title compound (0.8 g, 80%).
Name
(2-benzyloxy-5-methoxyphenyl)-(4-methoxyphenyl)-methanol
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
73 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12](OC)=[CH:11][C:10]=1[CH:17]([C:19]1[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][CH:20]=1)O)C1C=CC=CC=1.Cl.[CH3:28]O>[OH-].[Pd+2].[OH-]>[CH3:26][O:25][C:22]1[CH:21]=[CH:20][C:19]([CH2:17][C:10]2[CH:11]=[C:12]([CH3:28])[CH:13]=[CH:14][C:9]=2[OH:8])=[CH:24][CH:23]=1 |f:3.4.5|

Inputs

Step One
Name
(2-benzyloxy-5-methoxyphenyl)-(4-methoxyphenyl)-methanol
Quantity
1.46 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)OC)C(O)C1=CC=C(C=C1)OC
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Name
Quantity
73 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under a hydrogen atmosphere for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:4)]

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
COC1=CC=C(CC2=C(C=CC(=C2)C)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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